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2-Acetyl-3-methoxybenzoic acid

Cat. No.: B14092928
M. Wt: 194.18 g/mol
InChI Key: QCENLMQXZHVXCL-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives represent a fundamental class of aromatic carboxylic acids that are pivotal in both biological and synthetic chemistry. britannica.comresearchgate.net As the simplest aromatic carboxylic acid, benzoic acid consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org Its derivatives, which feature various functional groups attached to the benzene ring, exhibit a wide array of chemical properties and applications. These compounds are important building blocks in medicinal and organic chemistry, as well as in the chemistry of polymers and materials. rsc.org

In the realm of chemical sciences, the versatility of the carboxyl group allows for numerous chemical transformations, providing access to other critical classes of organic compounds such as esters, amides, anhydrides, and acyl halides. britannica.comrsc.org Furthermore, the substituents on the aromatic ring profoundly influence the compound's electronic properties, reactivity, and acidity. researchgate.netlibretexts.org For instance, electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.orgresearchgate.net This predictable modulation of properties makes benzoic acid derivatives ideal subjects for studying structure-activity relationships. ijcrt.orgmdpi.comnih.gov They are widely used as preservatives, in the manufacture of dyes and plastics, and as precursors for the synthesis of more complex molecules. britannica.comresearchgate.net

Rationale for the Academic Investigation of 2-Acetyl-3-methoxybenzoic Acid

The academic interest in this compound stems from its specific molecular architecture, which combines three distinct functional groups on a benzene ring: a carboxylic acid, a methoxy (B1213986) group, and an acetyl group. The relative positioning of these groups (ortho, meta) creates a unique electronic and steric environment, making it a valuable substrate for synthetic and mechanistic studies.

The presence of substituents at the ortho position relative to the carboxylic acid group is known to cause the "ortho-effect," where nearly all ortho-substituents, regardless of their electronic nature, increase the acid strength of the benzoic acid. libretexts.org The investigation of this compound allows researchers to explore the interplay of the ortho-acetyl group's electron-withdrawing nature and the meta-methoxy group's electronic influence on the carboxyl group's reactivity. Theoretical studies on substituted benzoic acids often use density functional theory (DFT) to analyze how different substituents affect gas-phase acidity and other properties, providing a framework for understanding compounds like this compound. researchgate.netmdpi.comnih.gov

This compound serves as a multifunctional building block. The carboxylic acid can be converted into various derivatives, the acetyl group's carbonyl can undergo a range of reactions, and the methoxy group can influence the aromatic ring's reactivity towards electrophilic substitution. This multi-functionality makes it a target for developing new synthetic methodologies and for constructing more complex molecular scaffolds.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 120714-42-3 bldpharm.comsigmaaldrich.com
Molecular Formula C10H10O4 bldpharm.com

| SMILES Code | O=C(O)C1=CC=CC(OC)=C1C(C)=O bldpharm.com |

Overview of Current Research Trajectories related to this compound and Analogous Structures

Current research involving substituted benzoic acids is diverse, focusing on synthesis, structural analysis, and applications. A significant area of investigation is the development of novel and efficient synthetic routes. For example, methods for preparing substituted benzoic acids include the carboxylation of aryl iodides using catalytic systems and the oxidation of corresponding benzyl (B1604629) compounds. wikipedia.orgrsc.org Chinese patents describe various synthetic methods for related structures like 2-methyl-3-methoxybenzoic acid, highlighting the industrial interest in scalable production techniques. google.com

Another major research trajectory is the study of intermolecular interactions and crystal engineering. Research on para-substituted benzoic acids, for instance, examines how molecular structure influences crystal growth and nucleation rates from solution, which is crucial for controlling the physical properties of solid-state materials. acs.org Hydrogen bonding, particularly the formation of carboxylic acid dimers, is a key interaction that directs the crystal packing of these molecules. acs.org

Furthermore, the biological and chemical activities of substituted benzoic acids are a continuous focus. Analogous structures are explored for various applications, from antimicrobial agents to their role as plant growth inhibitors. researchgate.netacs.org For example, 2-hydroxy-3-methoxybenzoic acid glucose ester, isolated from Gentiana scabra, has been studied for its potential as a PAF (platelet-activating factor) antagonist. koreascience.kr The study of how different substituents (e.g., amino, hydroxy, methoxy) affect the thermodynamic properties, such as sublimation and vapor pressure, of benzoic acid isomers is also an active area of research, providing fundamental data for process design and purification. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B14092928 2-Acetyl-3-methoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-acetyl-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

QCENLMQXZHVXCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)C(=O)O

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of 2 Acetyl 3 Methoxybenzoic Acid

Established Synthetic Routes for 2-Acetyl-3-methoxybenzoic Acid Precursors and Analogues

The construction of the this compound scaffold relies on fundamental reactions for creating substituted benzoic acids and for introducing the key acetyl and methoxy (B1213986) functional groups.

Approaches to Substituted Benzoic Acids

The synthesis of substituted benzoic acids can be achieved through various established methods. One common industrial approach involves the oxidation of alkylbenzenes. For instance, toluene (B28343) can be oxidized to benzoic acid using catalysts like cobalt or manganese naphthenates in a high-yield process. wikipedia.org Another historical method, though less common now due to the formation of chlorinated byproducts, is the reaction of benzotrichloride (B165768) with calcium hydroxide, followed by acidification. wikipedia.org

For laboratory-scale synthesis, the Grignard reaction is a versatile tool. Bromobenzene can be converted to phenylmagnesium bromide, which upon reaction with carbon dioxide (carboxylation), yields benzoic acid. wikipedia.org This method is a staple in undergraduate organic chemistry education. wikipedia.org Furthermore, a variety of substituted benzyl (B1604629) alcohols can be oxidized to the corresponding benzoic acids using reagents like tertiary butyl hydroperoxide (TBHP) in the presence of an iron catalyst. researchgate.net

Plant biochemistry also offers insights into benzoic acid synthesis, where it is derived from cinnamic acid through pathways involving beta-oxidation or non-oxidative routes. researchgate.net While not a primary synthetic method in the lab, these natural processes highlight the diverse routes to this fundamental structure.

Starting MaterialReagentsProductKey Features
TolueneO2, Cobalt or Manganese naphthenatesBenzoic AcidIndustrial scale, high yield wikipedia.org
Bromobenzene1. Mg, ether; 2. CO2; 3. H3O+Benzoic AcidVersatile lab-scale synthesis wikipedia.org
Benzyl AlcoholTBHP, FeCl3Benzoic AcidOxidation of alcohols researchgate.net
Cinnamic AcidEnzymes (in plants)Benzoic AcidBiosynthetic pathway researchgate.net

Introduction of Acetyl and Methoxy Moieties

The introduction of acetyl and methoxy groups onto an aromatic ring is crucial for the synthesis of this compound. The Friedel-Crafts acylation is a primary method for adding an acetyl group. iitk.ac.inlibretexts.org This reaction typically involves an acyl chloride, such as acetyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃), reacting with an aromatic substrate. iitk.ac.inlibretexts.org While effective, this reaction has limitations, as it does not work well with strongly deactivated rings and can be incompatible with certain functional groups like -NH2, -NHR, or -NR2. libretexts.orglumenlearning.com

Introducing a methoxy group can be achieved through nucleophilic aromatic substitution. For instance, a chloro-substituted aromatic ring can react with sodium methoxide (B1231860) to replace the chlorine with a methoxy group. google.com The reactivity of this substitution can be enhanced by using "naked" methoxide anion, which is a more potent nucleophile. clockss.org This approach has been successfully applied to complex systems, including those containing chromium tricarbonyl complexes to activate the ring. clockss.org

In a specific example leading to a related compound, 2-acetylthio-3-methoxybenzoic acid, 2-mercapto-3-methoxybenzoic acid is refluxed with acetic anhydride (B1165640) in glacial acetic acid. prepchem.com This demonstrates the introduction of an acetylthio group, which is structurally related to the acetyl group.

Advanced Synthetic Methodologies for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound, including metal-catalyzed reactions and stereoselective approaches.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for instance, are used for the direct ortho-arylation of benzoic acids. acs.org These methods can tolerate a range of functional groups and proceed via catalytic cycles involving palladium(II) and palladium(IV) intermediates. acs.org

Rhodium(III)-catalyzed C-H activation and annulation reactions of benzoic acids with alkynes or alkenes provide routes to various heterocyclic structures, such as isocoumarins. researchgate.netacs.org Similarly, ruthenium(II)-catalyzed annulative coupling of benzoic acids with vinyl sulfones or electrophilic alkenes can yield substituted phthalides. researchgate.netmdpi.com These reactions often involve an ortho-C-H bond activation directed by the carboxylate group. researchgate.netmdpi.com Dual palladium-organophotoredox catalysis has also been developed for the C-H olefination and annulation of aryl carboxylic acids, offering a mild and green approach using molecular oxygen as the oxidant. rsc.org

Catalyst SystemReactantsProduct TypeKey Features
Palladium/AgOAcBenzoic Acid, Aryl Iodideortho-Arylated Benzoic AcidDirect C-H functionalization acs.org
Rhodium(III)Benzoic Acid, Alkyne/AlkeneIsocoumarinC-H activation and annulation researchgate.netacs.org
Ruthenium(II)Benzoic Acid, Vinyl Sulfone/AlkenePhthalideWeak carboxylate-assisted C-H activation researchgate.netmdpi.com
Palladium/PhotoredoxAryl Carboxylic Acid, AlkeneIsobenzofuranoneDual catalysis, green oxidant rsc.org

Stereoselective Synthesis Approaches

Stereoselective synthesis is critical when chirality is a factor in the target molecule or its derivatives. While this compound itself is achiral, stereoselective methods are relevant for the synthesis of its chiral derivatives. For example, highly stereoselective synthesis has been employed to prepare phenylethanolaminotetraline (PEAT) skeletons from benzoic acid derivatives. acs.orgnih.gov

A patent describes a stereoselective synthesis of (Z)-3-alkenylphthalide derivatives from 2-acyl benzoic acid compounds using aluminum trichloride (B1173362) as a catalyst. google.com This method is noted for its good stereoselectivity and high yield under mild conditions. google.com Rhodium(III)-catalyzed C-H allylation of benzoic acid derivatives with 4-vinyl-1,3-dioxolan-2-ones can lead to the direct and stereoselective synthesis of (E)-allylic alcohols. thieme-connect.com

Functional Group Transformation and Scaffold Derivatization of this compound

Once synthesized, this compound can undergo various transformations of its functional groups—the carboxylic acid, the acetyl group, and the methoxy group—to create a diverse range of derivatives.

The carboxylic acid group can be converted into a variety of other functional groups. wikipedia.org For example, it can be reduced to a primary alcohol (benzyl alcohol) using reducing agents like lithium aluminum hydride (LiAlH₄) or diborane. wikipedia.org Esterification with an alcohol under acidic conditions yields the corresponding ester. wikipedia.org The carboxylic acid can also be converted to an acid chloride using thionyl chloride or phosphorus chlorides, which is a highly reactive intermediate for forming amides and other derivatives. wikipedia.org Dehydration can produce the corresponding benzoic anhydride. wikipedia.org Furthermore, the entire carboxyl group can be removed through a process called decarboxylative halogenation, replacing it with a halogen atom. acs.orgnih.gov

The acetyl group is also amenable to various reactions. It can be reduced to an alcohol, and its alpha-position can be functionalized. The acetyl group can also participate in acylation reactions, serving as a precursor for more complex structures. smolecule.com

The methoxy group can potentially be cleaved to a hydroxyl group, or it can direct further electrophilic substitution on the aromatic ring.

The combination of these functional groups allows for the construction of fused heterocyclic systems. For example, transition-metal-catalyzed oxidative annulation reactions of benzoic acids can be used to synthesize benzo-fused oxygen- and nitrogen-containing heterocycles. researchgate.net

Esterification and Amidation Strategies

The conversion of this compound into its corresponding esters and amides involves standard organic synthesis methodologies. These transformations are crucial for altering the compound's physical properties and for creating intermediates for further derivatization.

Esterification:

The esterification of benzoic acid derivatives can be achieved through several reliable methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For structurally similar compounds like 3-methoxybenzoic acid, an effective method involves catalysis by N-bromosuccinimide (NBS) under mild conditions. mdpi.com In a typical procedure, reacting the acid with methanol (B129727) at 70°C with a catalytic amount of NBS yields the corresponding methyl ester. mdpi.com

For substrates where strong acid or high temperatures might be detrimental, milder techniques are employed. These include the use of activating agents that convert the carboxylic acid into a more reactive species. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates esterification at room temperature, a method that has been successfully used for the esterification of dihydroxybenzoic acids, which can be sensitive to harsh conditions.

Amidation:

The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. More direct, one-pot methods are often preferred for their efficiency. These typically involve the use of coupling reagents.

A robust method for direct amidation involves the in-situ generation of reactive phosphonium (B103445) salts from triphenylphosphine (B44618) (PPh₃) and a stable N-haloimide, such as N-chlorophthalimide. acs.org These salts activate the carboxylic acid to form an acyloxy-phosphonium intermediate, which readily reacts with an amine to furnish the amide in good to excellent yields at room temperature. acs.org This method is compatible with a wide range of carboxylic acids and both primary and secondary amines. acs.org Another green and efficient catalyst for direct amidation is boric acid, which has been shown to be effective for a wide spectrum of carboxylic acids and amines, preserving the integrity of stereocenters when present. orgsyn.org

A specific example involving a related compound, 2-acetylthio-3-methoxybenzoic acid, demonstrates the use of N,N'-dicyclohexylcarbodiimide (DCC) to couple the acid with an amine (N-cyclopentylglycine t-butyl ester) in methylene (B1212753) chloride to form the corresponding amide. prepchem.com

Table 1: Representative Esterification and Amidation Strategies for Benzoic Acid Derivatives

Reaction Type Reagents & Conditions Substrate Example Product Example Yield Citation(s)
Esterification MeOH, N-bromosuccinimide (cat.), 70°C, 20h 3-Methoxybenzoic acid Methyl 3-methoxybenzoate 90% mdpi.com
Esterification Alcohol, DCC, DMAP, CH₂Cl₂ 2,6-dihydroxybenzoic acid Methyl 2,6-dihydroxybenzoate -
Amidation N-benzylmethylamine, PPh₃, N-chlorophthalimide, MeCN, rt, 12h Benzoic acid N-Benzyl-N-methylbenzamide 65% acs.org
Amidation N-cyclopentylglycine t-butyl ester, DCC, CH₂Cl₂, 0°C to rt 2-Acetylthio-3-methoxybenzoic acid N-(2-Acetylthio-3-methoxybenzoyl)-N-cyclopentylglycine - prepchem.com
Amidation Amine, Boric Acid (cat.), Toluene, Reflux Carboxylic Acids Amides High orgsyn.org

Cyclization Reactions involving this compound Derivatives

The ortho positioning of the acetyl and carboxylic acid functionalities in this compound provides a unique scaffold for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions typically require initial modification of one or both functional groups to facilitate ring closure.

Phthalide (Isobenzofuranone) Synthesis:

One of the most direct cyclization pathways for 2-acetylbenzoic acids involves the formation of 3-substituted phthalides (isobenzofuran-1(3H)-ones). Research has shown that 2-acetylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxy-3-methylphthalide. mdpi.com This inherent tendency to cyclize can be exploited. For instance, the reaction of 2-acetylbenzoic acid with isatoic anhydrides in the presence of a base like sodium carbonate leads to the efficient formation of isobenzofuranone derivatives. mdpi.comnih.gov

Furthermore, transition metal-catalyzed reactions can be employed. The rhodium-catalyzed annulative coupling of benzoic acids with electrophilic alkenes can produce 3-substituted phthalides. mdpi.com However, in the case of 2-acetylbenzoic acid, the reaction yielded a mixture of the desired lactone and the uncyclized product, possibly due to the formation of a stable intramolecular hydrogen bond between the acetyl and carboxyl groups, which hinders the final cyclization step. mdpi.com

Quinazolinone and Other Heterocycles:

Derivatives of this compound can serve as precursors to more complex fused heterocycles. For example, if the acetyl group is converted to an amine (forming a 2-aminobenzoic acid derivative), it can undergo cyclization with various reagents to form quinazolinones. This strategy is widely used for other ortho-disubstituted benzene (B151609) precursors. researchgate.net

Alternatively, if the carboxylic acid is converted into a hydrazide, anionic cyclization can occur. Studies on o-acetylenyl benzoic acid hydrazides show that depending on reaction conditions, either 5-exo or 6-endo cyclization can be favored, leading to different heterocyclic cores. acs.org A similar approach could potentially be applied to derivatives of this compound.

Another potential pathway involves the cyclization of α-keto acids with other reagents. For example, α-keto acids can undergo cascade annulation with 1,3-enynes in the presence of a Lewis acid like BF₃·OEt₂ to form spirolactones. rsc.org Similarly, one-pot oxidative cyclization of α-keto acids with acylhydrazines can yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net These methods highlight the potential of the keto-acid moiety for constructing diverse heterocyclic systems.

Table 2: Potential Cyclization Reactions for this compound and its Derivatives

Starting Material Derivative Reaction Type Reagents/Catalyst Resulting Heterocycle Citation(s)
2-Acetylbenzoic acid Cascade Cyclization Isatoic anhydride, Na₂CO₃ Isobenzofuranone derivative mdpi.comnih.gov
2-Acetylbenzoic acid Annulative Coupling Alkene, [RhCp*Cl₂]₂, CsOAc 3-Substituted Phthalide mdpi.com
o-Alkynylbenzoic acid hydrazide Anionic Cyclization Base (e.g., KOH) Phthalazinones / Isoindolinones acs.org
α-Keto acid Cascade Annulation 1,3-Enyne, BF₃·OEt₂ Spirolactone rsc.org
α-Keto acid Oxidative Cyclization Acylhydrazine, KI/TBHP 1,3,4-Oxadiazole researchgate.net

Photochemical Derivatization Studies

The acetyl group of this compound, being an aryl ketone, is a chromophore that can absorb UV light and undergo a variety of photochemical reactions. These reactions provide pathways for unique chemical transformations that are often not achievable under thermal conditions.

Paternò-Büchi Reaction:

One of the fundamental photochemical reactions of carbonyl compounds is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited state carbonyl group and a ground state alkene to form a four-membered oxetane (B1205548) ring. wikipedia.org This reaction is well-established for aromatic ketones. researchgate.netrsc.org Upon irradiation, the acetyl group of a this compound derivative can be excited to its triplet state, which can then react with various alkenes to produce spirocyclic or fused oxetane derivatives. rsc.orgresearchgate.net The reaction's utility has been demonstrated for a range of aromatic ketones and alkenes, including electron-deficient ones, offering access to novel, functionalized oxetanes. rsc.orgnih.gov

Norrish Type II Reaction:

The Norrish Type II reaction is another characteristic photochemical process for ketones possessing an accessible γ-hydrogen atom. The reaction proceeds via the n,π* triplet excited state of the carbonyl group, which abstracts a γ-hydrogen to form a 1,4-biradical intermediate. acs.org This biradical can then either cleave (fragmentation) to form an enol and an alkene or cyclize to form a cyclobutanol (B46151). acs.org While this compound itself does not have an appropriate alkyl chain for a classic intramolecular Norrish Type II reaction, its ester or amide derivatives, if synthesized with a suitable alkyl chain (e.g., a butyl ester), could be designed to undergo this reaction, leading to either fragmentation or the formation of a cyclobutanol ring fused to the aromatic system.

Photoenolization:

Studies on ortho-alkyl acetophenones have shown that photoenolization is a key reaction pathway. msu.edu Upon excitation, the ketone can abstract a hydrogen from the ortho-substituent (if one is available, like a methyl group) to form a photoenol. In the case of this compound, while there isn't an ortho-alkyl group, related photochemical transformations have been observed. For instance, the irradiation of o-nitrobenzaldehyde, which has a similar ortho-disubstituted pattern, leads to an intramolecular rearrangement to form o-nitrosobenzoic acid via a ketene (B1206846) intermediate. rsc.org This suggests that complex intramolecular photochemical rearrangements are possible for such substituted aromatic systems.

Table 3: Potential Photochemical Reactions for this compound Derivatives

Reaction Type Reactant(s) Key Intermediate Product Type Citation(s)
Paternò-Büchi Reaction Aryl Ketone + Alkene Excited Triplet State Ketone Oxetane wikipedia.orgresearchgate.netrsc.org
Norrish Type II Reaction Ketone with γ-Hydrogens 1,4-Biradical Alkene + Enol or Cyclobutanol acs.org
Photoenolization o-Alkyl Acetophenone Photoenol (Dienol) Isomerized Ketone / Cyclized Products msu.edu
Intramolecular Rearrangement o-Nitrobenzaldehyde Ketene o-Nitrosobenzoic acid rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a precise atomic arrangement can be determined.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 2-Acetyl-3-methoxybenzoic acid, distinct signals are expected for the carboxylic acid proton, the aromatic protons, the methoxy (B1213986) protons, and the acetyl protons.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities. The three protons of the acetyl group (-COCH₃) would present as a sharp singlet, anticipated around 2.5-2.7 ppm. The deshielding effect of the adjacent carbonyl group causes this downfield shift from a typical methyl group. Similarly, the three protons of the methoxy group (-OCH₃) will also produce a sharp singlet, expected in the region of 3.8-4.0 ppm, influenced by the electron-donating oxygen atom attached to the aromatic ring.

The aromatic region of the spectrum is predicted to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. Their chemical shifts and splitting patterns are governed by the electronic effects of the acetyl, methoxy, and carboxyl substituents.

H5: This proton is situated between two hydrogens (H4 and H6) and would likely appear as a triplet. It is expected to be the most upfield of the aromatic protons, around 7.2-7.4 ppm.

H4 and H6: These protons are adjacent to substituted carbons and are ortho to a single proton (H5), thus they are both expected to appear as doublets of doublets (or complex multiplets). The proton at H6, being ortho to the electron-withdrawing carboxylic acid group, would be the most deshielded, appearing furthest downfield in the aromatic region, likely around 7.8-8.0 ppm. The proton at H4 would be expected at an intermediate chemical shift, approximately 7.5-7.7 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH10.0 - 13.0broad singlet1H
Ar-H67.8 - 8.0doublet of doublets (dd)1H
Ar-H47.5 - 7.7doublet of doublets (dd)1H
Ar-H57.2 - 7.4triplet (t)1H
-OCH₃3.8 - 4.0singlet (s)3H
-COCH₃2.5 - 2.7singlet (s)3H

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated.

The carbonyl carbons are the most deshielded and appear furthest downfield. The acetyl carbonyl carbon (-C OCH₃) is expected around 195-205 ppm, while the carboxylic acid carbonyl carbon (-C OOH) is predicted in the 168-172 ppm range.

The six aromatic carbons will have shifts determined by their substituents.

C3 (bearing the -OCH₃ group): This carbon is attached to an electron-donating group and is expected to be significantly shielded, appearing around 155-160 ppm.

C2 (bearing the -COCH₃ group) and C1 (bearing the -COOH group): These carbons, attached to electron-withdrawing groups, will be found downfield in the aromatic region, likely between 130-140 ppm.

C4, C5, C6: These carbons bearing hydrogen atoms will be more shielded. C6, being ortho to the carboxyl group, and C4, being para to it, are expected around 125-135 ppm. C5, being meta to both carbonyl groups, is predicted to be the most shielded of the aromatic CH carbons, likely appearing around 115-125 ppm.

Finally, the methyl carbons of the methoxy and acetyl groups will appear most upfield. The methoxy carbon (-OC H₃) is typically found around 55-60 ppm, while the acetyl methyl carbon (-COC H₃) is expected at approximately 25-30 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OCH₃ (Ketone)195 - 205
-C OOH (Carboxylic Acid)168 - 172
C3 (-OCH₃)155 - 160
C1 (-COOH)135 - 140
C2 (-COCH₃)130 - 135
C6128 - 133
C4125 - 130
C5115 - 125
-OC H₃55 - 60
-COC H₃25 - 30

To unambiguously confirm the proton and carbon assignments, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between H5 and its neighbors, H4 and H6, validating the triplet and doublet of doublets assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the predicted proton signals for H4, H5, and H6 to their corresponding carbon signals (C4, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons by observing correlations, for example, from the acetyl methyl protons to the acetyl carbonyl carbon (C=O) and the C2 of the aromatic ring.

Solid-State NMR (ssNMR) could provide valuable information about the molecule's structure and intermolecular interactions in the crystalline state. A study on the closely related compound, 2-acetylbenzoic acid, revealed that it exists in a cyclic lactone form in the solid state. github.io A similar investigation on this compound using solid-state ¹³C and ¹⁷O NMR could determine if it also undergoes intramolecular cyclization in the solid phase and would allow for the characterization of hydrogen bonding involving the carboxylic acid group. github.io

¹³C NMR Spectroscopic Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum is particularly useful for identifying polar functional groups. For this compound, several key absorption bands are predicted. The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

Two distinct carbonyl (C=O) stretching absorptions are expected. The carboxylic acid C=O stretch usually appears as a strong, sharp band between 1700 and 1725 cm⁻¹. The ketone C=O stretch from the acetyl group is predicted at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. Aromatic C=C stretching vibrations will produce a series of medium-to-sharp peaks in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibrations of the methoxy and carboxylic acid groups would result in strong bands in the 1100-1300 cm⁻¹ range. spectroscopyonline.comlibretexts.org

Predicted FT-IR Data for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Very Broad
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (-CH₃)2850 - 3000Medium
C=O StretchCarboxylic Acid1700 - 1725Strong
C=O StretchKetone1680 - 1700Strong
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-O StretchEther/Carboxylic Acid1100 - 1300Strong

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in Raman spectra. The C=C ring stretching modes around 1600 cm⁻¹ would be prominent. While the carbonyl stretches are also visible in Raman, they are typically less intense than in the IR spectrum. Conversely, the symmetric breathing mode of the benzene ring, expected below 1000 cm⁻¹, would likely be a strong and sharp peak in the Raman spectrum but weak or absent in the IR. The non-polar C-H and C-C bonds of the methyl groups would also produce characteristic signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most significant transitions are typically π → π* and n → π*. The benzene ring and the carbonyl groups of both the acetyl and carboxylic acid moieties contain π electrons and non-bonding (n) electrons, which give rise to characteristic absorption bands.

The parent chromophore, benzene, exhibits three absorption bands, with a primary band around 204 nm and a weaker, fine-structured secondary band at 256 nm. spcmc.ac.in When substituents are added to the benzene ring, these absorption maxima often shift to longer wavelengths (a bathochromic or red shift), depending on the nature of the groups. up.ac.za The carboxylic acid group on its own shifts the primary band of benzene. up.ac.za

For this compound, the presence of the electron-withdrawing acetyl group (-COCH₃) and the electron-donating methoxy group (-OCH₃), in addition to the carboxylic acid group (-COOH), is expected to extend the conjugated system and induce significant bathochromic shifts. The spectrum of benzoic acid in an acidic aqueous solution shows two main absorption bands, a strong B-band (π → π*) at approximately 230 nm and a weaker C-band at around 274 nm. rsc.org A closely related compound, 2-methoxybenzoic acid (o-anisic acid), has been reported to show a maximum absorption (λmax) at 203 nm. iau.ir The additional acetyl group in the target molecule would likely shift these bands to even longer wavelengths.

The electronic transitions responsible for these absorptions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The specific λmax values are sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Benzoic Acid and a Related Compound

CompoundB-Band (π → π*) (nm)C-Band (nm)Reference
Benzoic Acid (in acidic water)~230~274 rsc.org
2-Methoxybenzoic Acid (in Methanol)203Not Reported iau.ir
This compoundExpected >230Expected >274Predicted

X-Ray Diffraction (XRD) for Crystalline Structure Determination

X-Ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Although specific crystallographic data for this compound is not available, analysis of closely related substituted benzoic acid derivatives allows for a robust prediction of its crystalline architecture. researchgate.netnih.gov

Substituted benzoic acids almost universally crystallize to form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. iucr.orgresearchgate.net This interaction typically results in a characteristic R²₂(8) graph-set motif. researchgate.netnih.gov It is highly probable that this compound would also adopt this dimeric structure in its crystal lattice.

The presence of bulky substituents ortho to the carboxylic acid group often introduces steric strain, which forces the -COOH group to twist out of the plane of the benzene ring. iucr.org For example, in the crystal structure of 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37° from the benzene ring plane, and the acetoxy group is twisted by 86.60°. researchgate.netnih.gov A similar effect would be expected for this compound, where the ortho-acetyl group would likely cause a significant dihedral angle between the plane of the carboxylic acid and the aromatic ring.

Table 3: Representative Crystallographic Data for a Related Substituted Benzoic Acid (3-Acetoxy-2-methylbenzoic Acid)

ParameterValue
Chemical FormulaC₁₀H₁₀O₄
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)7.754
b (Å)11.346
c (Å)21.187
Volume (ų)1864.0
Z (Molecules per unit cell)8

*Data from reference nih.gov.

Computational and Theoretical Investigations of 2 Acetyl 3 Methoxybenzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and a wide array of properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior. researchgate.net For a molecule like 2-Acetyl-3-methoxybenzoic acid, DFT, particularly with the B3LYP functional, is a common and reliable method. researchgate.netdergipark.org.tr

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as its bond lengths, bond angles, and dihedral angles are systematically varied to find the lowest energy conformation (the global minimum).

Intramolecular hydrogen bonding is a key factor in the conformational preference of this molecule. A hydrogen bond is expected to form between the hydrogen of the carboxylic acid group and the oxygen of the acetyl group, creating a stable six-membered ring. A similar intramolecular hydrogen bond is observed in the related compound 2'-aminoacetophenone. aip.org

Conformational analysis would also involve exploring the rotation around key single bonds, such as the C-C bond connecting the acetyl group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group. A relaxed potential energy surface (PES) scan can be performed by systematically changing the relevant dihedral angles to identify different conformers and the energy barriers between them. dergipark.org.tr Studies on similar molecules like 2-amino-3-methylbenzoic acid have used PES scans to understand the energy profile of such rotations. dergipark.org.tr

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values for substituted benzoic acids.

ParameterBond/AnglePredicted ValueSignificance
Bond Length C=O (carboxyl)~1.21 ÅDouble bond character.
Bond Length C-O (carboxyl)~1.35 ÅSingle bond character, elongated by resonance.
Bond Length O-H (carboxyl)~0.97 ÅCovalent bond, involved in hydrogen bonding.
Bond Length C=O (acetyl)~1.22 ÅDouble bond character.
Dihedral Angle C(ring)-C(ring)-C(acetyl)-O(acetyl)~0° or ~180°Defines the orientation of the acetyl group relative to the ring.
Dihedral Angle C(ring)-C(carboxyl)-O-H~0°Planarity favored by conjugation and intramolecular H-bond.

After geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations can aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed absorption bands. researchgate.net

For this compound, the calculations would predict characteristic frequencies for its functional groups. The results are often scaled by a factor (e.g., ~0.96) to correct for the approximations inherent in the theoretical model and to improve agreement with experimental data. researchgate.netnih.gov Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Based on known frequency ranges for related compounds. nih.gov

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Description
O-H StretchCarboxylic Acid~3300-2500 (broad)Broad due to strong hydrogen bonding.
C-H StretchAromatic~3100-3000Stretching of C-H bonds on the benzene ring.
C-H StretchMethoxy (B1213986)/Acetyl~2950-2850Asymmetric and symmetric stretching of methyl C-H bonds.
C=O StretchCarboxylic Acid~1710-1680Carbonyl stretch, position influenced by dimerization/H-bonding.
C=O StretchAcetyl Group~1680-1660Carbonyl stretch, position influenced by conjugation and H-bonding.
C-O StretchCarboxylic Acid/Ether~1300-1200Stretching of the C-O single bonds.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity. wuxiapptec.com The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface.

For this compound, the MEP map would show the most negative potential (typically colored red) around the carbonyl oxygen atoms of both the acetyl and carboxyl groups, indicating these are the most likely sites for electrophilic attack. researchgate.net The most positive potential (typically colored blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as the primary site for deprotonation or nucleophilic attack. wuxiapptec.com

From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), various reactivity descriptors can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net These orbitals are crucial for understanding electronic transitions and reactivity.

Vibrational Frequency Calculations and Spectral Prediction

Molecular Dynamics Simulations and Conformational Landscape

While quantum calculations describe static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. mdpi.com An MD simulation would model the atomic motions of this compound over time (from picoseconds to microseconds) by solving Newton's equations of motion.

This technique allows for a more thorough exploration of the molecule's conformational landscape, revealing how it flexes, bends, and transitions between different low-energy shapes in a simulated environment (e.g., in a solvent like water). By analyzing the trajectory from an MD simulation, one can identify the most populated conformational states and the dynamics of intramolecular hydrogen bonds. For ligand-protein complexes, MD is crucial for assessing the stability of the binding pose over time. mdpi.comresearchgate.net

Molecular Docking Studies and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. tandfonline.com This method is central to drug discovery for predicting the binding mode and affinity of potential inhibitors.

In a molecular docking study involving this compound, the molecule would be treated as a flexible ligand and placed into the binding site of a target protein of interest (e.g., an enzyme like cyclooxygenase or a receptor). The docking algorithm would then sample numerous possible conformations and orientations of the ligand within the binding site, scoring each based on a function that estimates the binding affinity (free energy of binding), typically reported in kcal/mol. researchgate.net

The results would predict the most stable binding pose and identify the specific intermolecular interactions responsible for this stability, such as:

Hydrogen bonds: The carboxyl group is an excellent hydrogen bond donor and acceptor. The acetyl and methoxy oxygens can act as hydrogen bond acceptors.

Hydrophobic interactions: The benzene ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. nih.gov

Salt bridges: If the carboxylic acid is deprotonated, it can form strong ionic interactions (salt bridges) with positively charged residues like Arginine or Lysine. nih.gov

Studies on similar benzoic acid derivatives have successfully used docking to identify them as potential enzyme inhibitors. nih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Types of Interaction
Enzyme X -8.2Arg120, Tyr355, Ser530Salt bridge (with carboxylate), H-bond (with acetyl), π-π stacking
Receptor Y -7.5Phe210, Leu340, Asn150Hydrophobic interactions, H-bond (with carboxyl)

Structure-Activity Relationship (SAR) from Computational Data

While direct and extensive computational Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not widely available in public literature, a wealth of information can be extrapolated from computational investigations of its structural analogs. dergipark.org.tr SAR studies, particularly those employing computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide crucial insights into how specific structural modifications influence a molecule's biological activity. scienceforecastoa.comnih.gov These theoretical approaches help to rationalize the biological potential of compounds and provide a basis for further optimization. nih.govrsc.org

Molecular docking simulations are a powerful tool in computational SAR, used to predict the binding orientation and affinity of a molecule to a specific protein target. nih.gov For instance, in studies on analogous benzoic acid derivatives, docking has been used to evaluate binding to targets like carbonic anhydrase III and the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Such studies reveal key interactions, like hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the phenyl ring and methoxy group, which are critical for binding affinity. researchgate.net A strong correlation has been observed between the affinity values from such binding assays and the formal charge of the molecules, a parameter that can be readily calculated. nih.gov

QSAR models provide another layer of computational insight by creating a mathematical relationship between the structural properties of a series of compounds and their biological activity. scienceforecastoa.com These models use calculated molecular descriptors to predict the activity of new, unsynthesized analogs. nih.gov Key descriptors relevant to benzoic acid derivatives often include:

Electronic Descriptors: Such as Hammett constants (σ), which account for the electron-donating or electron-withdrawing effects of substituents. The methoxy group, for example, has different electronic effects depending on its position (meta or para) relative to the carboxylic acid. scienceforecastoa.com

Lipophilicity Descriptors: Like LogP, which measures the compound's water-octanol partition coefficient, influencing its ability to cross cell membranes. nih.gov

Steric Descriptors: Such as Taft constants (Es) or molar refractivity (MR), which describe the size and bulk of substituents, affecting how the molecule fits into a receptor's binding site. scienceforecastoa.com

The following tables present computational data from studies on analogous benzoic acid compounds, illustrating the principles of SAR.

Table 1: Molecular Docking and Activity Data for Benzoic Acid Analogs

This table shows data for hydroxy benzoic acid derivatives tested as potential EGFR tyrosine kinase inhibitors. The binding energy (ΔG) was calculated via molecular docking, and the cytotoxicity (IC50) was determined experimentally. A lower binding energy suggests a more favorable interaction with the target. researchgate.net

CompoundStructureBinding Energy (ΔG, kcal/mol)Cytotoxicity IC50 (µM) against HeLa cells
Compound 8 Structure data not available in source-8.5623.88
Compound 9 Structure data not available in source-37.67
Compound 10 Structure data not available in source-19.19
Erlotinib (Standard) Structure data not available in source-8.7536.41

Data sourced from a study on new hydroxy benzoic acid derivatives. researchgate.net

Table 2: Physicochemical Descriptors Used in QSAR Studies of Benzoic Acid Analogs

This table lists common descriptors used in QSAR models for various biologically active compounds, including benzoic acid derivatives, and their general significance in determining activity. scienceforecastoa.comnih.govnih.gov

Descriptor TypeExample DescriptorSignificance
Electronic Hammett Constant (σ)Measures the electron-donating/withdrawing ability of a substituent on the aromatic ring, affecting binding interactions.
Electronic Formal ChargeThe overall charge of the molecule, which has been shown to correlate strongly with binding affinity to certain enzymes. nih.gov
Lipophilic LogP / CLogPRepresents the lipophilicity of the molecule, crucial for membrane permeability and reaching the target site.
Lipophilic Hydrophobicity Constant (π)Indicates the contribution of a specific substituent to the overall lipophilicity of the molecule.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability, influencing how it fits into a binding pocket.
Steric Taft Steric Parameter (Es)Quantifies the steric bulk of a substituent, which can hinder or facilitate optimal drug-receptor interaction.

These computational approaches underscore the pharmacological potential of compounds and provide a robust foundation for the rational design and future optimization of derivatives of this compound for various therapeutic targets. nih.govrsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Acetyl 3 Methoxybenzoic Acid

Acid-Base Properties and Proton Transfer Mechanisms

Any factor that stabilizes the carboxylate anion relative to the undissociated carboxylic acid will increase acidity (lower pKa value). pressbooks.pub The substituents on the benzene (B151609) ring play a crucial role in this stabilization.

Acetyl Group: The acetyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl. In the ortho position, it exerts a strong electron-withdrawing inductive effect, which helps to delocalize and stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid. For example, 2-acetylbenzoic acid has a pKa of 4.13, which is slightly more acidic than benzoic acid (pKa ≈ 4.20). stenutz.eu

Methoxy (B1213986) Group: The methoxy group, located at the meta position relative to the carboxylic acid, exhibits a dual electronic effect. It has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom and an electron-donating resonance effect. From the meta position, the resonance effect is minimized, and the inductive effect dominates. An electron-withdrawing group generally increases acidity. Indeed, 3-methoxybenzoic acid has a pKa of 3.84, making it a stronger acid than benzoic acid. foodb.cachegg.com

Considering that both the ortho-acetyl and meta-methoxy groups are electron-withdrawing relative to the carboxyl group, it is predicted that 2-Acetyl-3-methoxybenzoic acid is a stronger acid than benzoic acid, with an estimated pKa value likely lower than 4.0.

The proton transfer mechanism in an aqueous solution involves the transfer of the acidic proton from the carboxylic acid to a water molecule, forming a hydronium ion and the 2-acetyl-3-methoxybenzoate anion. This is a reversible process, and the equilibrium favors the species that are more stable. uci.edu

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

CompoundpKa
Benzoic acid4.20
2-Acetylbenzoic acid4.13 stenutz.eu
3-Acetylbenzoic acid3.83 stenutz.eu
4-Acetylbenzoic acid3.70 stenutz.eu
3-Methoxybenzoic acid3.84 foodb.ca
4-Methoxybenzoic acid4.47
This compound Estimated to be < 4.0

Note: The pKa values can vary slightly depending on the experimental conditions. The value for this compound is an estimation based on substituent effects.

Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this reaction are governed by the existing substituents. uci.edu

Activating/Deactivating Effects:

The methoxy group (-OCH3) is a strongly activating group due to its ability to donate electron density to the ring via resonance.

The acetyl group (-COCH3) is a deactivating group because it withdraws electron density from the ring through both inductive and resonance effects.

The carboxylic acid group (-COOH) is also a deactivating group due to its electron-withdrawing nature. pressbooks.pub

Directing Effects:

The methoxy group is an ortho, para-director.

The acetyl group is a meta-director.

The carboxylic acid group is a meta-director.

In this compound, the positions open for substitution are C4, C5, and C6. The directing effects of the three substituents will determine the position of electrophilic attack. The powerful ortho, para-directing methoxy group at C3 will direct incoming electrophiles to positions C2, C4, and C6. However, position C2 is already substituted. The acetyl and carboxyl groups at C2 and C1, respectively, will direct incoming electrophiles to positions C4 and C5.

For example, in a bromination reaction using Br2 and a Lewis acid catalyst, the bromine atom would be expected to substitute preferentially at the C4 or C6 position.

Carbonyl Group Reactivity (Acetyl Moiety)

The acetyl group possesses a carbonyl function that is susceptible to nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. publish.csiro.au However, the reactivity of this ketone is influenced by its attachment to the aromatic ring.

Typical reactions of the acetyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol. For instance, using a reducing agent like sodium borohydride (B1222165) (NaBH4), the acetyl group would be converted to a 1-hydroxyethyl group.

Nucleophilic Addition: The acetyl group can undergo addition reactions with various nucleophiles. For example, reaction with Grignard reagents (RMgX) would lead to the formation of a tertiary alcohol after acidic workup. It is important to note that the acidic proton of the carboxylic acid would react with the Grignard reagent first, so a protection strategy or the use of excess Grignard reagent would be necessary.

Reactions with Amines: The acetyl group can react with primary amines to form imines (Schiff bases) under acidic catalysis. publish.csiro.au

The reactivity of the acetyl carbonyl is generally lower than that of aliphatic ketones due to the electron-donating resonance effect of the benzene ring, which reduces the partial positive charge on the carbonyl carbon.

Carboxylic Acid Reactivity

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, undergoing a variety of reactions. pressbooks.pub

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol. google.commdpi.comgoogle.com For example, reacting the acid with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-acetyl-3-methoxybenzoate.

Formation of Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting 2-acetyl-3-methoxybenzoyl chloride would be a versatile intermediate for the synthesis of esters, amides, and other acid derivatives.

Amide Formation: The carboxylic acid can be reacted with an amine to form an amide. This reaction is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple benzoic acids are generally stable to decarboxylation, the reaction can sometimes be achieved under harsh conditions or through specific catalytic methods, such as silver-catalyzed protodecarboxylation. rsc.orgrsc.orgmasterorganicchemistry.com

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insights into the rates of chemical reactions, while thermodynamics deals with the energy changes that accompany these reactions.

Thermodynamics: Thermodynamic data, such as the enthalpy and entropy of reaction, determine the position of equilibrium. For the acid dissociation, the Gibbs free energy change is related to the pKa. The sublimation and fusion thermodynamics of related methoxybenzoic acid isomers have been studied, providing data on their lattice and fusion energies. nih.govresearchgate.net For example, the standard molar enthalpies of sublimation for aminomethoxybenzoic acids have been determined. rsc.org While specific thermodynamic data for reactions of this compound are scarce, the principles of thermodynamics can be applied to predict the feasibility of its various transformations. For instance, esterification is a reversible reaction, and the equilibrium can be shifted towards the products by removing water.

Mechanistic Biological Interactions of 2 Acetyl 3 Methoxybenzoic Acid and Its Derivatives in Vitro and in Silico

Enzyme Inhibition and Modulation Studies (In Vitro)

In vitro studies have been crucial in elucidating the direct effects of 2-acetyl-3-methoxybenzoic acid derivatives on specific enzymes. These studies often involve measuring enzyme activity in the presence of the compound to determine its inhibitory or modulatory potential.

Inhibition Kinetics

The mechanism by which a compound inhibits an enzyme can be determined through kinetic studies. For instance, studies on various benzoic acid derivatives have revealed different modes of enzyme inhibition, including competitive, noncompetitive, and mixed-type inhibition. mdpi.comunipi.it For example, the inhibitory action of certain compounds on enzymes like monoacylglycerol lipase (B570770) (MAGL) has been characterized. unipi.it Dilution studies can help differentiate between reversible and irreversible inhibition, where a significant reduction in potency after dilution suggests a reversible binding mechanism. unipi.it

Detailed kinetic analyses, including the determination of inhibition constants (Ki), provide a quantitative measure of an inhibitor's potency. unipi.it For example, some benzoylpiperidine derivatives have shown low nanomolar IC50 values against MAGL, with corresponding Ki values confirming their high affinity. unipi.it

Specificity and Selectivity Profiling

The specificity of an inhibitor for its target enzyme over other related enzymes is a critical aspect of its biological profile. For example, derivatives of benzoic acid have been evaluated for their selectivity against different classes of enzymes, such as histone deacetylases (HDACs) and monoacylglycerol lipase (MAGL). unipi.itnih.gov Some compounds have demonstrated high selectivity for MAGL over other components of the endocannabinoid system. unipi.it In silico docking studies can also predict the binding affinity of a compound to various protein targets, helping to identify potential off-target effects. rsc.org

Receptor Binding and Ligand-Receptor Interaction Mechanisms

The interaction of small molecules with cellular receptors is a fundamental aspect of their mechanism of action. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand competes with the test compound for binding to the receptor, and the displacement of the radioligand is measured to calculate the binding affinity (Ki or IC50). nih.gov

Molecular modeling and site-directed mutagenesis are powerful tools to understand the specific amino acid residues involved in the ligand-receptor interaction. nih.gov For example, studies on the 5-HT4 receptor have identified key residues that are crucial for the binding of both agonists and antagonists. nih.gov These studies can reveal common anchoring sites for different ligands and provide a model of the ligand-receptor complex at the molecular level. nih.gov

Cellular Pathway Modulation at a Molecular Level (In Vitro)

Beyond direct enzyme or receptor interactions, it is important to understand how a compound affects broader cellular pathways. In vitro cell-based assays can provide valuable information on the downstream effects of a compound on cellular processes.

Gene Expression Regulation (e.g., Histone Deacetylase Modulation)

Histone deacetylases (HDACs) are key enzymes that regulate gene expression by modifying the acetylation state of histones. frontiersin.orgmdpi.comguidetopharmacology.orgbmglabtech.com Inhibition of HDACs can lead to histone hyperacetylation, resulting in a more relaxed chromatin structure and altered gene transcription. frontiersin.orgmdpi.com

In vitro studies have shown that certain benzoic acid derivatives can inhibit HDAC activity. nih.govtandfonline.com The inhibitory potential can be influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzoic acid scaffold. nih.gov For instance, dihydroxybenzoic acid (DHBA) has been shown to be a more potent HDAC inhibitor than its dimethoxy- C-docker energy values from in silico docking studies can provide a theoretical basis for the observed inhibitory activity. nih.gov The interaction of these compounds with specific amino acid residues, such as arginine and cysteine, within the HDAC active site can contribute to their binding affinity. nih.gov

The modulation of HDAC activity by these compounds can lead to downstream effects on cellular processes such as cell cycle arrest and apoptosis. nih.govtandfonline.com For example, treatment of cancer cell lines with HDAC inhibitors can lead to an increase in reactive oxygen species (ROS) and arrest cells in the G2/M phase of the cell cycle. nih.govtandfonline.com

Table 1: In Vitro HDAC Inhibition by Benzoic Acid Derivatives nih.govtandfonline.com

CompoundConcentration (µM)% HDAC Inhibition
3,4-dihydroxybenzoic acid (DHBA)100022.8
3,4-dimethoxybenzoic acid (DMBA)10008.33
Trichostatin A (Positive Control)1075

Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to most biological processes. mdpi.comrsc.orgnih.gov The modulation of these interactions by small molecules is an emerging area of therapeutic interest. mdpi.comacs.org Techniques such as native mass spectrometry can be used to study the stoichiometry and equilibrium of PPIs and to screen for small molecules that can stabilize or disrupt these interactions. rsc.org

While direct evidence for this compound in modulating specific PPIs is not extensively documented in the provided context, the general principles of PPI modulation are relevant. For instance, in silico docking can be used to predict the binding of small molecules to protein interfaces, providing insights into their potential to interfere with PPIs. mdpi.com

Structure-Activity Relationship (SAR) Derivation for Biological Effects

The biological activities of benzoic acid derivatives, including those related to this compound, are intricately linked to their chemical structures. The type, number, and position of substituents on the aromatic ring play a crucial role in determining their efficacy as antimicrobial and antifeedant agents. researchgate.netnih.gov Structure-activity relationship (SAR) studies aim to elucidate these connections, providing a framework for designing more potent and selective compounds.

For antifeedant effects, particularly against the pine weevil (Hylobius abietis), research on various benzoic acid derivatives has identified key structural features that govern activity. researchgate.net Studies on phenylpropanoic, cinnamic, and benzoic acid esters have shown that low polarity, small size, and high lipophilicity are general characteristics of compounds with good antifeedant activity. acs.org More specifically, within the isomers of methyl hydroxy-methoxybenzoate, the relative positions of the hydroxyl and methoxy groups significantly impact the antifeedant effect. researchgate.net For instance, methyl 2-hydroxy-3-methoxybenzoate demonstrates the highest antifeedant activity among ten tested isomers, indicating that this specific substitution pattern is optimal for deterring feeding in the pine weevil. researchgate.net The esterification of the carboxylic acid group is also a critical factor, as the free carboxylic acids are often inactive or can even act as feeding stimulants.

Antimicrobial and Antifeedant Mechanism of Action Studies (In Vitro)

The therapeutic and protective potential of this compound and its derivatives is rooted in their ability to interfere with the biological processes of microbes and insects. In vitro studies have begun to unravel the specific mechanisms behind their antimicrobial and antifeedant properties.

Antimicrobial Mechanism of Action

The antimicrobial action of benzoic acid derivatives is generally attributed to their nature as weak organic acids. nih.gov While specific mechanistic studies on this compound are limited, the broader class of phenolic acids is understood to exert its effects through several mechanisms. A primary mode of action involves the disruption of microbial cell membranes. The lipophilic nature of the un-dissociated acid allows it to penetrate the lipid bilayer of the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior. This disrupts the proton motive force, interferes with ATP synthesis, and inhibits the transport of substrates across the membrane.

Furthermore, these compounds can inhibit the activity of essential microbial enzymes. d-nb.info For example, studies on various hydroxy- and methoxy-substituted benzoic acids have demonstrated their ability to inhibit bacterial growth. nih.govnih.gov Hydrazide-hydrazone derivatives of 3-methoxybenzoic acid have shown significant bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria like Bacillus spp. and Staphylococcus aureus. tandfonline.com The presence of the azomethine group (–CO–NH–N=CH–) in these derivatives is considered crucial for their biological activity. tandfonline.com In vitro screening of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) derivatives has also confirmed their activity against various bacterial strains. researchgate.net

**Table 1: In Vitro Antibacterial Activity of Benzoic Acid Derivatives against *E. coli***

CompoundMIC (mg/mL)MBC (mg/mL)
Benzoic acid1.01.2
2-hydroxybenzoic acid1.01.2
3-hydroxybenzoic acid1.82.5
4-hydroxybenzoic acid2.02.5
3-methoxybenzoic acid2.53.0
4-methoxybenzoic acid2.53.0

Data sourced from a study on the effect of positional isomerism on antibacterial activity. nih.gov

Antifeedant Mechanism of Action

The antifeedant properties of benzoic acid derivatives have been extensively studied, particularly against the agricultural pest Hylobius abietis (pine weevil). researchgate.net These compounds act as feeding deterrents, meaning they prevent insects from feeding on treated materials, which is a key strategy for protecting conifer seedlings in forestry. researchgate.netresearchgate.net The mechanism is primarily chemosensory; the compounds interact with gustatory receptors in the insect, eliciting a response that deters feeding.

Laboratory bioassays, typically two-choice feeding tests, are used to quantify this effect. researchgate.net Research has shown that specific structural features are critical for this activity. For example, esters of benzoic acid are often potent antifeedants, whereas the corresponding free acids are not. acs.org A comprehensive study of all ten isomers of methyl hydroxy-methoxybenzoate revealed significant variation in their antifeedant effects on the pine weevil. researchgate.net Methyl 2-hydroxy-3-methoxybenzoate was identified as the most effective isomer, suggesting a highly specific interaction with the insect's receptors. researchgate.net This highlights that the precise arrangement of hydroxyl and methoxy groups on the benzene (B151609) ring is fundamental to the antifeedant mechanism. researchgate.net

Advanced Analytical Method Development for 2 Acetyl 3 Methoxybenzoic Acid in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of individual components from a mixture. For 2-Acetyl-3-methoxybenzoic acid, various chromatographic methods can be optimized for both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For benzoic acid derivatives, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic acids. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). thaiscience.infolongdom.orgresearchgate.netust.edu The pH of the aqueous buffer is a critical parameter; for acidic compounds like this compound, maintaining a pH below the compound's pKa (typically by adding acids like phosphoric acid or formic acid) ensures it remains in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. sielc.comvu.edu.au

Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate the target analyte from other components in a complex matrix within a reasonable timeframe. acs.org Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl groups in this compound will absorb UV light. A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification. thaiscience.infoust.edu

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

ParameterConditionRationale/Comment
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar to non-polar compounds. researchgate.net
Mobile PhaseA: Water with 0.1% Formic Acid B: AcetonitrileFormic acid ensures the analyte is in its acidic form for better retention. vu.edu.au Acetonitrile is a common organic modifier.
ElutionGradientAllows for the elution of compounds with a wide range of polarities.
Flow Rate1.0 mL/minA typical flow rate for standard analytical columns. thaiscience.infoust.edu
DetectionUV/DAD at ~230-275 nmThe aromatic structure suggests strong absorbance in this UV range. longdom.orgresearchgate.net
TemperatureAmbient or controlled (e.g., 30 °C)Controlling temperature ensures reproducible retention times. acs.org

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While carboxylic acids like this compound have limited volatility, they can be analyzed by GC after a derivatization step. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) or silylation agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

The choice of column is critical in GC. A mid-polarity column, such as one coated with 5% phenyl methylpolysiloxane (e.g., DB-5 or HP-5), is often suitable for separating a wide range of organic molecules, including derivatized aromatic acids. nih.gov The analysis involves injecting the derivatized sample into a heated port, where it vaporizes. An inert carrier gas, like helium or nitrogen, carries the vaporized compounds through the column, where they are separated based on their boiling points and interaction with the stationary phase. nih.gov A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity to organic compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for preliminary analysis, reaction monitoring, and determining appropriate conditions for column chromatography. wisc.edu For this compound, a silica (B1680970) gel plate would serve as the stationary phase. wisc.edu

A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used as the mobile phase. chemistryhall.com Adding a small amount of acetic or formic acid to the mobile phase can improve the resolution and prevent "tailing" of acidic spots by ensuring the carboxylic acid remains protonated. chemistryhall.com Visualization of the separated spots can be achieved under UV light, as the aromatic ring will fluoresce, or by using staining reagents. umass.edu Specific stains for acidic compounds, such as bromocresol green, can be used for selective detection. illinois.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification when compared to a standard. chemistryhall.com

Gas Chromatography (GC) Applications

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry (MS), provide a high degree of certainty in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile compounds in a mixture. After separation on the GC column, the derivatized this compound enters the mass spectrometer. Electron Ionization (EI) is a common ionization method that fragments the molecule in a reproducible pattern, creating a unique mass spectrum that acts as a chemical fingerprint. nih.govunl.edu This spectrum can be compared to spectral libraries for positive identification. caymanchem.comepa.govdiabloanalytical.com Research on the degradation of benzo[a]pyrene (B130552) has successfully identified this compound as a metabolite using GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous as it often does not require derivatization. After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically forming a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. vu.edu.auresearchgate.net LC-MS provides the molecular weight of the compound, and tandem MS (LC-MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the compound's identity with high confidence. vu.edu.auacs.org For instance, LC-MS/MS methods have been developed for various hydroxybenzoic acids, demonstrating the ability to separate and identify isomers. vu.edu.au

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueAdvantagesDisadvantagesTypical Application
GC-MSExcellent separation efficiency, extensive spectral libraries available. caymanchem.comdiabloanalytical.comRequires derivatization for non-volatile compounds.Identification of metabolites in environmental and biological samples. nih.gov
LC-MSNo derivatization needed, suitable for polar and thermally labile compounds. vu.edu.auMatrix effects can suppress ionization.Quantification and confirmation in complex matrices like food or biological fluids. vu.edu.au

Method Validation for Research Applications (Sensitivity, Linearity, Reproducibility)

For research applications, it is essential to validate the developed analytical method to ensure the results are reliable. Key validation parameters include:

Sensitivity : This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. thaiscience.infolongdom.org For similar benzoic acid derivatives, LOQs in the range of 0.1 to 1 µg/mL have been reported for HPLC-UV methods. thaiscience.infolongdom.org

Linearity : This establishes the concentration range over which the detector response is proportional to the analyte concentration. A calibration curve is generated by analyzing a series of standards of known concentrations. A high correlation coefficient (r² > 0.99) indicates good linearity. thaiscience.inforesearchgate.netresearchgate.net

Reproducibility/Precision : This measures the closeness of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision assesses reproducibility within a single day, while inter-day precision assesses it over several days. Typically, RSD values below 5% are considered acceptable. thaiscience.inforesearchgate.net

Accuracy : This refers to the closeness of the measured value to the true value. It is often determined by spike recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the spiked amount that is detected (recovery) is calculated. Recoveries between 80-120% are generally considered acceptable. thaiscience.info

Sample Preparation and Extraction Methodologies for Diverse Research Samples

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances. The acidic nature of the compound is a key factor in designing the extraction strategy.

For solid samples like soil or sediment, Accelerated Solvent Extraction (ASE) or sonication with an appropriate organic solvent can be used. fishersci.com Since this compound is an acidic compound, adjusting the pH of the extraction solvent can enhance its solubility.

For liquid samples, Liquid-Liquid Extraction (LLE) is a common technique. google.comwikipedia.orgresearchgate.net The aqueous sample is first acidified to a pH below the pKa of the carboxylic acid group, converting the compound to its more non-polar, protonated form. It can then be extracted into a water-immiscible organic solvent like diethyl ether or ethyl acetate. wikipedia.org The organic layer, now containing the analyte, can be separated, dried, and concentrated before analysis.

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. For acidic compounds, an anion-exchange SPE cartridge can be used. At a neutral or slightly basic pH, the carboxylic acid group will be deprotonated and negatively charged, allowing it to bind to the positively charged sorbent. Interfering compounds can be washed away, and the target analyte is then eluted by changing the pH or using a strong solvent. Alternatively, a reversed-phase SPE cartridge can be used after acidifying the sample, where the protonated analyte is retained by hydrophobic interactions.

Future Perspectives and Research Gaps in the Study of 2 Acetyl 3 Methoxybenzoic Acid

Emerging Synthetic Strategies

The synthesis of polysubstituted benzoic acids often relies on classical methods which may involve multiple steps, harsh conditions, or limited regioselectivity. For 2-Acetyl-3-methoxybenzoic acid, future research could focus on developing more efficient and sustainable synthetic pathways.

Emerging strategies that represent a significant research opportunity include:

C-H Bond Functionalization: Direct, late-stage C-H activation and functionalization represent a paradigm shift in organic synthesis. Future work could explore transition-metal-catalyzed C-H acetylation or carboxylation of a simpler 3-methoxyphenyl (B12655295) precursor. This would reduce the number of synthetic steps, improve atom economy, and bypass the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing. Developing a flow-based synthesis for this compound or its precursors could be a significant step towards efficient production.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and sometimes improve yields in organic synthesis. reading.ac.uk Investigating microwave-assisted conditions for key steps, such as esterification or coupling reactions involving precursors to this compound, is a clear research gap. reading.ac.uk For instance, methods used for synthesizing substituted 2-[(carboxymethyl)amino]benzoic acids under microwave irradiation could be adapted. reading.ac.uk

Advanced Spectroscopic Characterization Techniques

While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can confirm the presence of functional groups, the complex substitution pattern of this compound presents a challenge for unambiguous structural assignment. A significant research gap exists in its advanced spectroscopic characterization.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the definitive assignment of all proton (¹H) and carbon (¹³C) signals. libretexts.orguniversiteitleiden.nl These experiments would reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, providing an irrefutable map of the molecular structure.

Table 1: Anticipated 2D NMR Correlations for Structural Elucidation

2D NMR TechniquePurposeExpected Key Correlations for this compound
COSY (¹H-¹H)Identifies neighboring protons.Cross-peaks between adjacent aromatic protons on the benzene (B151609) ring.
HSQC (¹H-¹³C)Correlates protons to the carbons they are directly attached to.Aromatic CH protons to their corresponding carbons; Methoxy (B1213986) protons to the methoxy carbon; Acetyl methyl protons to the acetyl methyl carbon.
HMBC (¹H-¹³C)Shows long-range (2-3 bond) correlations between protons and carbons.- Correlation from acetyl methyl protons to the acetyl carbonyl carbon and the C2 aromatic carbon.
  • Correlation from methoxy protons to the C3 aromatic carbon.
  • Correlation from aromatic protons to neighboring quaternary carbons (e.g., C1, C2, C3).
  • Single-Crystal X-ray Crystallography: The determination of the solid-state structure of this compound via X-ray crystallography is a critical research gap. smolecule.com This technique would provide precise data on bond lengths, bond angles, and the molecule's conformation, including the planarity of the ring and the orientation of the substituent groups. iucr.orgresearchgate.net Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding (e.g., carboxylic acid dimers) and π-stacking, which govern the crystal packing. nus.edu.sg

    Integration of Artificial Intelligence and Machine Learning in Computational Studies

    The application of artificial intelligence (AI) and machine learning (ML) to chemical research is a rapidly expanding field that could significantly accelerate the study of this compound and its derivatives. tandfonline.comarxiv.org Currently, no specific AI/ML studies on this compound have been published, representing a major opportunity.

    Future research could leverage AI/ML in several ways:

    Prediction of Reactivity: ML models trained on large reaction datasets can predict the regioselectivity of chemical reactions with high accuracy. researchgate.netnih.gov For instance, models predicting the outcomes of electrophilic aromatic substitutions could guide the synthesis of new derivatives of this compound, saving significant experimental time and resources. rsc.org

    Property Prediction: Quantitative Structure-Property Relationship (QSPR) models built with ML algorithms can predict a wide range of physicochemical properties. Researchers have successfully used ML to predict Hammett's constants for substituted benzoic acids, which quantify the electronic effect of substituents. chemrxiv.orgacs.orgresearchgate.net Such models could be used to predict the pKa, solubility, and electronic properties of novel analogues of this compound before they are synthesized.

    Virtual Screening: AI can be used to generate vast libraries of virtual compounds based on the this compound scaffold and then screen them for predicted biological activity or desired material properties, focusing synthetic efforts on the most promising candidates.

    Table 2: Potential AI/ML Applications in the Study of this compound

    AI/ML Application AreaSpecific GoalPotential Impact
    Retrosynthesis PlanningPredict optimal synthetic routes to novel derivatives.Accelerates the design of efficient syntheses. tandfonline.com
    Reactivity PredictionPredict the most likely site of reaction for further functionalization.Reduces trial-and-error in the lab; improves regioselectivity. researchgate.netrsc.org
    Property PredictionEstimate pKa, solubility, rotational energy barriers, and electronic properties. researchgate.netPrioritizes synthesis of molecules with desired characteristics.
    Virtual High-Throughput ScreeningScreen virtual libraries for potential enzyme inhibition or material properties.Identifies high-potential candidates for synthesis and testing.

    Deeper Elucidation of Mechanistic Biological Interactions

    While many benzoic acid derivatives are known to possess biological activity, the specific interactions of this compound with biological targets remain unstudied. A significant research gap is the progression from simple screening to a deep, mechanistic understanding of its potential bioactivity. Substituted benzoic acids have been identified as promising scaffolds for enzyme inhibitors, targeting enzymes like protein tyrosine phosphatases and tyrosinase. nih.govgoogle.com

    Future research should focus on:

    Target Identification and Validation: Initial screening against panels of enzymes, such as phosphatases, kinases, or oxidoreductases (e.g., tyrosinase), could identify potential biological targets.

    Enzyme Kinetics: Once a target is identified, detailed kinetic studies are crucial to determine the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed-type). mdpi.com This provides insight into whether the compound binds to the enzyme's active site or an allosteric site. For example, some benzoic acid derivatives have been shown to act via an uncompetitive mechanism, suggesting they bind to an independent back-pocket on the enzyme. uef.fi

    Structural Biology and Molecular Modeling: The ultimate goal is to visualize the interaction at an atomic level. Co-crystallizing the compound with its target enzyme and solving the structure via X-ray crystallography would reveal the precise binding mode. This can be complemented by computational docking and molecular dynamics simulations to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the enzyme-inhibitor complex.

    Potential for Material Science Applications (Non-Biomedical)

    The unique combination of functional groups in this compound—a carboxylic acid for anchoring or polymerization, and methoxy and acetyl groups to modulate electronic properties and steric bulk—makes it an intriguing candidate for non-biomedical material science applications. This area is entirely unexplored.

    Promising future research directions include:

    Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for constructing MOFs. nih.gov Using this compound as a primary or secondary organic ligand could lead to new MOFs with tailored pore environments. frontiersin.orgmdpi.com The acetyl and methoxy groups pointing into the pores could influence guest molecule adsorption selectivity or provide potential sites for post-synthetic modification.

    Specialty Polymers: The compound could be used as a monomer or an additive in polymer synthesis. researchgate.net Incorporation into polyester (B1180765) or polyamide chains could impart specific properties, such as altered thermal stability, modified solubility, or unique photoluminescence, due to its rigid aromatic structure and functional groups. Studies have shown that benzoic acid can be segregated into polymer crystalline cavities, suggesting interesting possibilities for creating co-crystalline polymer-small molecule materials. mdpi.com

    Surface Modification and Functional Films: Small molecule carboxylates have been investigated as inhibitors for processes like Atomic Layer Deposition (ALD) by forming self-assembled monolayers (SAMs) on surfaces. mdpi.com The potential of this compound to form functional SAMs on metal or metal oxide surfaces is a novel research avenue that could be explored for applications in microelectronics or corrosion resistance.

    Q & A

    Q. What are the recommended synthetic routes for 2-acetyl-3-methoxybenzoic acid, and how can reaction efficiency be optimized?

    The synthesis of this compound can be approached via Friedel-Crafts acylation of 3-methoxybenzoic acid derivatives, followed by selective oxidation. Key steps include:

    • Protecting the carboxylic acid group to prevent side reactions during acylation. For example, methyl ester formation using methanol and catalytic sulfuric acid.
    • Acylation : Use acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) under controlled temperature (0–5°C) to minimize over-acylation.
    • Deprotection : Hydrolysis of the ester group using NaOH or H₂SO₄ in aqueous ethanol.
      Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of acetylating agent) and solvent polarity (e.g., dichloromethane for better solubility). Purity can be enhanced via recrystallization in ethanol/water .

    Q. What analytical techniques are critical for characterizing this compound?

    • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., acetyl and methoxy groups at C2 and C3, respectively). Key signals include a singlet for the methoxy group (~δ 3.8 ppm) and a carbonyl resonance at ~δ 200 ppm.
    • HPLC-MS : For purity assessment and molecular weight confirmation (expected [M+H]⁺ = 210.16 g/mol).
    • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O stretch of methoxy group).
      Cross-reference with NIST Chemistry WebBook data for validation .

    Advanced Research Questions

    Q. How does this compound function in microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs)?

    this compound is a metabolic intermediate in the anaerobic degradation of high-molecular-weight PAHs like benzo[a]pyrene. Key mechanisms include:

    • Ring cleavage : Bacterial strains (e.g., Cellulomonas cellulosa CWS2) oxidize benzo[a]pyrene via dioxygenase enzymes, yielding intermediates such as 1-(2-hydroxypropyl)-naphthalene, which is further oxidized to this compound.
    • Analytical validation : Use GC-MS to track degradation products and isotopic labeling (¹³C) to confirm metabolic pathways .

    Q. How can computational modeling predict the reactivity of this compound in organic reactions?

    • DFT calculations : Optimize molecular geometry using software like Gaussian or ORCA to predict electrophilic/nucleophilic sites. The acetyl group at C2 increases electron density at C4/C6 positions, making them susceptible to electrophilic substitution.
    • Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) to enhance acylation efficiency.
    • Validation : Compare computational results with experimental NMR chemical shifts and reaction yields .

    Q. What strategies resolve contradictions in spectral data during structural elucidation?

    • Multi-technique cross-validation : Combine X-ray crystallography (if crystals are obtainable) with NMR and IR to resolve ambiguities. For example, crystallography can confirm the spatial arrangement of substituents.
    • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in NMR spectra.
    • Reference databases : Cross-check against NIST or PubChem entries for similar benzoic acid derivatives .

    Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

    • Carboxylic acid coordination : The deprotonated carboxylate group can bind to metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous frameworks.
    • Post-synthetic modification : Introduce acetyl or methoxy groups to tune MOF hydrophobicity or catalytic activity.
    • Characterization : Use PXRD for crystallinity and BET analysis for surface area determination .

    Q. What are the challenges in scaling up the synthesis of this compound for batch production?

    • Side reactions : Over-acylation or decarboxylation at elevated temperatures. Mitigate via slow reagent addition and temperature control (<50°C).
    • Purification : Column chromatography is impractical for large scales; switch to fractional crystallization or acid-base extraction.
    • Yield optimization : Use continuous flow reactors to improve mixing and heat transfer .

    Q. How does the methoxy group influence the acid dissociation constant (pKa) of this compound?

    • Electron-donating effects : The methoxy group at C3 decreases the carboxylic acid’s acidity (higher pKa) due to resonance donation.
    • Experimental determination : Titrate with standardized NaOH and monitor pH potentiometrically. Compare with computational predictions (e.g., COSMO-RS) .

    Q. What role does this compound play in studying enzyme inhibition?

    • Inhibitor design : The acetyl group mimics acetyl-CoA in enzymes like histone acetyltransferases.
    • Assay methods : Use fluorescence-based assays (e.g., NADH depletion) to measure inhibition kinetics.
    • Docking studies : Perform molecular docking with AutoDock Vina to predict binding affinities .

    Q. How can contradictory biodegradation data (e.g., variable intermediate yields) be reconciled in environmental studies?

    • Strain-specific metabolism : Test multiple bacterial strains (e.g., Pseudomonas sp. JP1 vs. Hydrogenophaga sp. PYR-1) to identify species-dependent pathways.
    • Environmental factors : Vary oxygen levels, pH, and nutrient availability in batch cultures to simulate real-world conditions.
    • Metabolomics : Use LC-HRMS to profile all intermediates and construct degradation networks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.